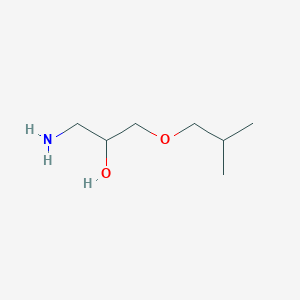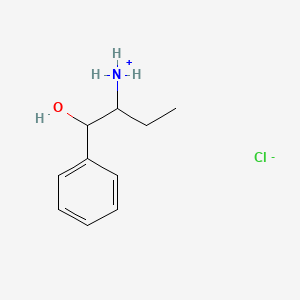
4-(Ethylamino)phenol
Vue d'ensemble
Description
4-(Ethylamino)phenol, also known as 4-Ethylaminophenol, is a chemical compound with the molecular formula C8H11NO . It is also referred to by other names such as 4-(Ethylamino)benzolol, 4-(Ethylamino)phenol, and Phenol, 4-(ethylamino)- .
Molecular Structure Analysis
The molecular structure of 4-(Ethylamino)phenol consists of a total of 21 bonds, including 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), and 1 aromatic hydroxyl .Chemical Reactions Analysis
Phenols, including 4-(Ethylamino)phenol, are very reactive towards electrophilic aromatic substitution . They are strongly activating, often leading to multiple additions during electrophilic addition .Physical And Chemical Properties Analysis
4-(Ethylamino)phenol has an average mass of 137.179 Da and a monoisotopic mass of 137.084061 Da .Applications De Recherche Scientifique
Prodrug Development
A study by Saari et al. (1990) explored the development of basic carbamates of 4-hydroxyanisole, a compound related to 4-(Ethylamino)phenol, as progenitors for melanocytotoxic phenol. These carbamates, stable at low pH, release 4-hydroxyanisole in a structure-dependent manner at physiological pH, demonstrating their potential as cyclization-activated prodrugs. This research is significant as it shows the utility of 4-(Ethylamino)phenol derivatives in prodrug development, where the active drug generation is based on predictable intramolecular cyclization-elimination reactions rather than enzymatic cleavage (Saari et al., 1990).
Anticancer Properties
A study by Jeffers et al. (1997) investigated the effects of polyamine analogues, including 1,19-bis(ethylamino)-5,10,15-triazanonadecane (BE-4-4-4-4), on prostate cancer cell lines. They found that these compounds, which are structurally related to 4-(Ethylamino)phenol, effectively inhibited cancer cell growth in vitro. Additionally, the in vivo application of BE-4-4-4-4 showed significant tumor growth inhibition in animal models, highlighting the potential of 4-(Ethylamino)phenol derivatives in cancer treatment (Jeffers et al., 1997).
Biocidal Properties in Urethane Hydrogels
Research by Wynne et al. (2008) explored the use of phenolic compounds, including derivatives of 4-(Ethylamino)phenol, in the development of antimicrobial urethane coatings. These compounds were found to exhibit surface antimicrobial activity, suggesting their potential use in specialized coatings where antimicrobial properties are desired (Wynne et al., 2008).
Synthesis of Metal Complexes
A study by Abbas et al. (2020) focused on synthesizing metal complexes using 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol, a compound structurally similar to 4-(Ethylamino)phenol. These complexes were characterized and tested for anticancer activity, demonstrating the versatility of 4-(Ethylamino)phenol derivatives in forming biologically active metal complexes (Abbas et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
4-(ethylamino)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-9-7-3-5-8(10)6-4-7/h3-6,9-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWHLERCFNIFNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984371 | |
| Record name | 4-(Ethylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethylamino)phenol | |
CAS RN |
659-34-7 | |
| Record name | 4-(Ethylamino)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=659-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-(ethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000659347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Ethylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Fluoro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B3340400.png)

![3-[Allyl-(4-fluoro-phenyl)-sulfamoyl]-4-chloro-benzoic acid](/img/structure/B3340432.png)
![5-[Benzyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid](/img/structure/B3340439.png)






![5,6-dimethyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole](/img/structure/B3340477.png)


